molecular formula C8H6N2OS B14206301 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one CAS No. 832077-47-1

2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one

Cat. No.: B14206301
CAS No.: 832077-47-1
M. Wt: 178.21 g/mol
InChI Key: RVSIVERKWXRZAJ-UHFFFAOYSA-N
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Description

2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one typically involves the reaction of 2-amino-1-(pyridin-2-yl)ethan-1-one with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:

2-Amino-1-(pyridin-2-yl)ethan-1-one+CSCl2This compound+HCl\text{2-Amino-1-(pyridin-2-yl)ethan-1-one} + \text{CSCl}_2 \rightarrow \text{this compound} + \text{HCl} 2-Amino-1-(pyridin-2-yl)ethan-1-one+CSCl2​→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents like thiophosgene.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

    Addition Reactions: The compound can undergo addition reactions with amines and alcohols to form corresponding adducts.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used solvents.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Major Products

    Thiourea Derivatives: Formed by the reaction with primary or secondary amines.

    Heterocyclic Compounds: Formed through cyclization reactions involving the isothiocyanate group.

Scientific Research Applications

2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to modify biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to the modification of their function. The molecular targets and pathways involved include:

    Enzymes: Inhibition of enzyme activity by covalent modification of active site residues.

    DNA: Interaction with nucleophilic sites on DNA, potentially leading to mutations or inhibition of replication.

    Cell Signaling Pathways: Modulation of signaling pathways through the modification of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)ethan-1-one: A precursor in the synthesis of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one.

    2-Aminothiazoles: Compounds with similar biological activities, particularly in antimicrobial applications.

    Pyridine Derivatives: A broad class of compounds with diverse chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the isothiocyanate group and the pyridine ring, which confer distinct reactivity and biological activity. Its ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry for the development of novel therapeutic agents.

Properties

CAS No.

832077-47-1

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

2-isothiocyanato-1-pyridin-2-ylethanone

InChI

InChI=1S/C8H6N2OS/c11-8(5-9-6-12)7-3-1-2-4-10-7/h1-4H,5H2

InChI Key

RVSIVERKWXRZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CN=C=S

Origin of Product

United States

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